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Compound of Interest

Compound Name: 5-(Dimethylamino)picolinonitrile

CAS No.: 1159733-63-7

Cat. No.: B1529797

Get Quote

Executive Summary
The synthesis of 5-(dimethylamino)picolinonitrile (CAS: To be verified by user, analog

1211535-62-6) represents a critical transformation in medicinal chemistry, specifically for

generating "push-pull" pyridine scaffolds used in kinase inhibitors and fluorescent biological

probes.[1]

This Application Note provides two distinct protocols for converting 5-bromopicolinonitrile to the

target amine. While Nucleophilic Aromatic Substitution (

) is theoretically possible due to the para-cyano activation, our primary recommendation is the
Buchwald-Hartwig Cross-Coupling.[1] This method offers superior reproducibility, milder
conditions, and higher functional group tolerance, minimizing the risk of hydrolysis of the nitrile
group or benzyne-mediated regioisomer scrambling.[1]

Retrosynthetic Analysis & Strategy
The target molecule features a pyridine ring substituted with an electron-withdrawing nitrile

group at C2 and an electron-donating dimethylamino group at C5.[1]
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Structural Challenge: The C5 position in pyridine is

to the ring nitrogen, rendering it electronically similar to an unactivated benzene ring
regarding nucleophilic attack.[1] However, the nitrile at C2 (para to C5) provides necessary
activation for

.[1]

Strategic Choice:

Route A (Pd-Catalysis): Utilizes specific ligands (Xantphos/RuPhos) to facilitate oxidative

addition into the C5-Br bond.[1] Recommended for purity.[1][2]

Route B (

): Relies on the electron-withdrawing nature of the C2-nitrile.[1] Requires high thermal
energy.[1] Recommended for cost-efficiency on large scale.[1]

Workflow Visualization

5-Bromopicolinonitrile Method Selection

Route A: Buchwald-Hartwig
(Pd2(dba)3 / Xantphos) High Purity/Small Scale

Route B: SNAr
(High Temp / Sealed Tube)

 Cost/Large Scale 5-(Dimethylamino)picolinonitrile

 >85% Yield

 Variable Yield

Click to download full resolution via product page

Figure 1: Decision matrix for synthetic route selection.

Protocol A: Buchwald-Hartwig Amination (Preferred)
[1]
This protocol utilizes a Palladium(0) source with a wide-bite-angle phosphine ligand

(Xantphos), which is particularly effective for electron-deficient heteroaryl halides.[1]

Reagents & Materials[1][3][4][5][6][7][8]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.chemscene.com/product/97483-77-7-cs-w007647.html
https://www.chemscene.com/product/97483-77-7-cs-w007647.html
https://www.chemscene.com/product/97483-77-7-cs-w007647.html
https://www.chemscene.com/product/97483-77-7-cs-w007647.html
https://www.chemscene.com/product/97483-77-7-cs-w007647.html
https://www.chemscene.com/product/97483-77-7-cs-w007647.html
https://www.chemscene.com/product/97483-77-7-cs-w007647.html
https://www.chemscene.com/product/97483-77-7-cs-w007647.html
https://www.benchchem.com/product/b1529797/docs?utm_src=pdf-body-img#application-note-high-fidelity-synthesis-of-5-dimethylamino-picolinonitrile
https://www.chemscene.com/product/97483-77-7-cs-w007647.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529797?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Equiv.[1][2][3] Role Notes

5-Bromopicolinonitrile 1.0 Substrate Limiting reagent.[1]

Dimethylamine (2.0 M

in THF)
1.5 - 2.0 Nucleophile

Preferred over HCl

salt to avoid excess

base.[1]

0.02 (2 mol%) Catalyst Precursor
Tris(dibenzylideneacet

one)dipalladium(0).[1]

Xantphos 0.04 (4 mol%) Ligand

4,5-

Bis(diphenylphosphin

o)-9,9-

dimethylxanthene.[1]

2.0 - 3.0 Base
Anhydrous; finely

ground.[1]

1,4-Dioxane N/A Solvent
Anhydrous; degassed.

[1]

Step-by-Step Methodology
Catalyst Pre-complexation:

In a glovebox or under strictly inert atmosphere (

/Ar), charge an oven-dried reaction vial with

(2 mol%) and Xantphos (4 mol%).[1]

Add anhydrous 1,4-dioxane (concentration ~0.1 M relative to substrate).[1]

Stir at room temperature for 5–10 minutes until the solution turns a clear, deep orange/red,

indicating active catalyst formation.

Substrate Addition:

Add 5-bromopicolinonitrile (1.0 equiv) and
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(2.0 equiv) to the reaction vial.

Note: If using Dimethylamine hydrochloride, add it at this stage (2.0 equiv) and increase

base to 3.5 equiv.[1]

Nucleophile Addition:

Add Dimethylamine solution (2.0 M in THF, 1.5 equiv) via syringe.[1]

Seal the vial with a crimp cap employing a PTFE/silicone septum.[1]

Reaction:

Heat the block to 100°C. Stir vigorously (800+ rpm).

Monitor by TLC or LC-MS after 4 hours. The reaction typically completes within 6–12

hours.[1]

Checkpoint: The product is more polar than the starting bromide.[1]

Workup:

Cool to room temperature.[1][4]

Filter the mixture through a pad of Celite® to remove inorganic salts and palladium black.

[1] Rinse with Ethyl Acetate (EtOAc).[1][5]

Concentrate the filtrate under reduced pressure.[1]

Purification:

Purify via Flash Column Chromatography on Silica Gel.[1]

Eluent: Gradient of Hexanes:EtOAc (Start 90:10

60:40).[1]

Observation: The product is often a pale yellow or off-white solid.[1]
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Catalytic Cycle Visualization
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Figure 2: Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation.[1]

Protocol B: Nucleophilic Aromatic Substitution ( )
This method is viable because the nitrile group at C2 activates the C5 position (para-

relationship), although less effectively than ortho-activation.[1]

Critical Parameters[1][6]
Solvent: Polar Aprotic (DMF, DMSO, or NMP) is required to stabilize the Meisenheimer

complex intermediate.[1]
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Temperature: High temperatures (120°C – 150°C) are necessary.[1]

Vessel: A sealed pressure tube or autoclave is mandatory as dimethylamine is a gas at these

temperatures (bp ~7°C).[1]

Methodology[1][8]
Dissolve 5-bromopicolinonitrile (1.0 equiv) in DMF (0.5 M).

Add Dimethylamine (40% aq.[1] solution or 2.0 M in THF, 5.0 equiv).

Seal the pressure tube tightly.[1]

Heat to 130°C behind a blast shield.

Stir for 16–24 hours.

Workup: Pour into ice water. Extract with EtOAc (

).[1][5] Wash organics with brine (

) to remove DMF.[1] Dry and concentrate.

Analytical Validation (Self-Validating System)[1]
To confirm the identity of 5-(dimethylamino)picolinonitrile, ensure the data matches the

following theoretical expectations based on substituent effects:
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Technique Expected Feature Diagnostic Logic

LC-MS
Molecular weight of

is 147.[1]18.

1H NMR ppm (s, 6H)

Characteristic

singlet.[1]

1H NMR 3 Aromatic Signals

H6 (d, J2Hz, most deshielded

by N); H3 (d, J8Hz, shielded

by CN? No, deshielded by

CN); H4 (dd, J~8, 2Hz).[1]

IR
Sharp Nitrile (

) stretch.[1]
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(Note: Specific spectral data for this exact CAS is proprietary in many databases; the analytical

section relies on first-principles structural elucidation standard in organic synthesis.)

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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